Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate is a complex organic compound that features a furan ring, a pyrazolidine ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate typically involves multi-step organic reactions. The starting materials often include furan derivatives, pyrazolidine derivatives, and benzoic acid derivatives. The key steps in the synthesis may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazolidine Ring: This step may involve the condensation of hydrazine with a diketone or ketoester.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction may yield dihydrofuran derivatives.
Scientific Research Applications
Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate involves its interaction with specific molecular targets. The furan and pyrazolidine rings may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propanoate
- Ethyl 2-furoate
- Ethyl 4-oxo-4H-pyran-2-carboxylate
Uniqueness
Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate is unique due to its combination of a furan ring, a pyrazolidine ring, and a benzoate ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the pyrazolidine ring may enhance its interaction with certain enzymes or receptors, making it a valuable compound for pharmaceutical research.
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-25-19(24)13-8-10-14(11-9-13)21-18(23)16(17(22)20-21)7-3-5-15-6-4-12-26-15/h3-12H,2H2,1H3,(H,20,22)/b5-3+,16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBATJXGPBHLPB-JLJGJNDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CO3)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.